N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S2/c1-2-17(14-6-4-3-5-7-14)20(23)21-12-16-8-9-18(25-16)19(22)15-10-11-24-13-15/h3-11,13,17,19,22H,2,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVWKPQPWJECOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-phenylbutanamide involves multiple steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity .
Chemical Reactions Analysis
N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often facilitated by catalysts or specific reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives .
Scientific Research Applications
N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-phenylbutanamide can be contextualized by comparing it to analogous compounds reported in the literature. Below is a detailed analysis:
Structural Analogues with Thiophene Moieties
N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide () Structure: This compound replaces the butanamide backbone with a benzamide group and introduces a morpholine ring instead of the hydroxy-methyl-thiophene substituent. Crystal Packing: The morpholine ring adopts a chair conformation, and the thiophene ring forms a dihedral angle of 63.54° with the morpholine plane. Key Difference: The absence of a phenylbutanamide chain in this analogue reduces its conformational flexibility compared to the target compound.
(R)-N-((5-(3-(1-(5-(Azetidin-3-ylamino)-2-methylbenzamido)ethyl)phenyl)thiophen-2-yl)methyl)azetidine-3-carboxamide () Structure: Features an azetidine-carboxamide group and a benzamido-thiophene scaffold. Bioactivity: This compound was evaluated as a non-covalent inhibitor of SARS-CoV-2 PLpro, highlighting the relevance of thiophene-amide hybrids in antiviral research. The target compound’s hydroxy group could modulate similar enzyme interactions .
Butanamide Derivatives
(2S)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide () Structure: Contains a diphenylmethyl group and a thiourea-modified butanamide backbone. Function: Such derivatives are often used in pesticide testing due to their stability and ability to engage in π-π stacking via aromatic groups. The target compound’s phenylbutanamide chain may offer comparable hydrophobic interactions but lacks the thiourea moiety .
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () Structure: A polyaromatic butanamide with a tetrahydropyrimidinyl group. Pharmacological Relevance: The extended aromatic system and hydroxyl group suggest utility in high-affinity binding, akin to the target compound’s design. However, the additional pyrimidinyl group introduces steric bulk absent in the target .
Biological Activity
N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-phenylbutanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound features a thiophene ring system, which is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The unique structure includes:
- Thiophene moieties : Contributing to the compound's reactivity and biological interactions.
- Hydroxymethyl group : Enhancing solubility and potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds with similar thiophene structures exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various pathogenic bacteria and fungi.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) | Activity Level |
|---|---|---|
| Escherichia coli | 0.21 | Moderate |
| Pseudomonas aeruginosa | 0.25 | Moderate |
| Candida albicans | 0.15 | Strong |
These results suggest that the compound possesses moderate to strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce cytotoxic effects in various cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) | Effectiveness |
|---|---|---|
| HCT116 (Colon Cancer) | 7.1 | High |
| MCF7 (Breast Cancer) | 10.5 | Moderate |
| A549 (Lung Cancer) | 11.9 | Moderate |
The compound demonstrated selective cytotoxicity, particularly against the HCT116 cell line, indicating potential as a chemotherapeutic agent.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The thiophene ring may interact with specific enzymes or receptors, modulating their activity.
- DNA Interaction : Similar compounds have been shown to bind to DNA, potentially disrupting replication in cancer cells.
- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in microbial cells, leading to cell death.
Case Studies
Several studies have explored the biological activity of similar compounds, providing context for the potential effects of this compound:
- Study on Thiophene Derivatives : A study published in MDPI highlighted the antimicrobial efficacy of thiophene derivatives against various pathogens, establishing a baseline for expected activity levels in similar compounds .
- Anticancer Research : Research conducted on related thiophene compounds indicated significant anticancer properties through mechanisms involving DNA interaction and enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
